2-Bromo-4-chloro-3-methylpyridine
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Overview
Description
2-Bromo-4-chloro-3-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 3 are substituted by bromine, chlorine, and a methyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-chloro-3-methylpyridine can be synthesized through several methods. One common approach involves the bromination and chlorination of 3-methylpyridine. The reaction typically requires the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride . The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure selective substitution at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: 2-Bromo-4-chloro-3-pyridinecarboxylic acid.
Coupling Reactions: Biaryl compounds with diverse substituents.
Scientific Research Applications
2-Bromo-4-chloro-3-methylpyridine is utilized in several scientific research areas:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards these molecular targets . The exact pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylpyridine: Similar structure but lacks the chlorine atom at position 4.
4-Chloro-3-methylpyridine: Similar structure but lacks the bromine atom at position 2.
2-Chloro-4-methylpyridine: Similar structure but lacks the bromine atom at position 2 and has a chlorine atom at position 2 instead.
Uniqueness
2-Bromo-4-chloro-3-methylpyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. This dual substitution pattern can provide distinct advantages in synthetic applications and biological activity compared to its mono-substituted counterparts .
Properties
IUPAC Name |
2-bromo-4-chloro-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHHMJZKBNKCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211521-46-8 |
Source
|
Record name | 2-bromo-4-chloro-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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